N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide
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Description
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide, also known as MMPI-1, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.
Scientific Research Applications
DNA Interaction and Potential Drug Candidates
The synthesis and characterization of Schiff base ligands derived from reactions involving compounds related to N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide have shown significant potential in scientific research. One study highlighted the DNA binding properties and docking studies of these compounds, indicating that ligands and their copper complex exhibited DNA binding activity. This suggests their suitability as drug candidates, with applications potentially spanning from therapeutic agents to tools in molecular biology research for understanding DNA-ligand interactions (Kurt, Temel, Atlan, & Kaya, 2020).
Antimicrobial and Antifungal Activities
Research into new derivatives containing 5-oxopyrrolidine moieties, such as those structurally related to N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide, has yielded compounds with promising antimicrobial and antifungal activities. These activities were determined through various methods such as diffusion and serial dilution methods, highlighting the potential of these compounds in developing new antibacterial and antifungal agents. Specifically, certain derivatives demonstrated significant activity against bacterial species like Staphylococcus aureus and fungal species such as Candida tenuis and Aspergillus niger, suggesting their use in addressing infections and diseases caused by these pathogens (Voskienė, Sapijanskaitė, Mickevičius, Jonuškienė, Stasevych, Komarovska-Porokhnyavets, Musyanovych, & Novikov, 2012).
Potential in Cancer Research and Therapy
Compounds related to N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide have been explored for their potential as sigma(1) receptor ligands. Research demonstrates that certain derivatives exhibit antiproliferative activity in rat C6 glioma cells, indicating their potential as sigma(1) antagonists. This opens up possibilities for their use in tumor research and therapy, providing a new avenue for the development of treatments targeting sigma(1) receptors in cancer cells (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).
Synthesis and Reactivity Studies
The reactivity and synthesis of compounds structurally related to N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide have been a subject of study, providing insights into the synthesis of a new series of pyridine and fused pyridine derivatives. These studies contribute to the understanding of chemical synthesis pathways and the potential applications of these compounds in various scientific fields, including organic chemistry and materials science (Al-Issa, 2012).
properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-11-12-17(14-20(15)24-13-5-10-21(24)25)23-22(26)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-9,11-12,14H,5,10,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOFCLCRPXXWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
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